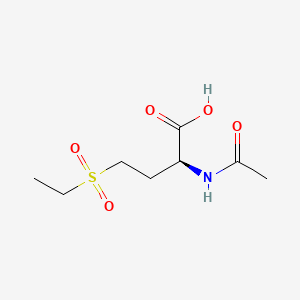
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an acetylamino group and an ethylsulfonyl group attached to the butanoic acid backbone, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives, acetylamino compounds, and ethylsulfonyl reagents.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylamino group to an amine.
Substitution: The ethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic acid, 2-(acetylamino)-2-ethyl-: This compound has a similar structure but lacks the ethylsulfonyl group.
Butanoic acid, 2-(acetylamino)-3-methyl-: Another similar compound with a methyl group instead of the ethylsulfonyl group.
Uniqueness
The presence of the ethylsulfonyl group in Butanoic acid, 2-(acetylamino)-4-(ethylsulfonyl)-, (S)- imparts unique chemical properties and reactivity, making it distinct from other similar compounds. This uniqueness is reflected in its specific applications and potential therapeutic benefits.
Propriétés
| 81216-36-6 | |
Formule moléculaire |
C8H15NO5S |
Poids moléculaire |
237.28 g/mol |
Nom IUPAC |
(2S)-2-acetamido-4-ethylsulfonylbutanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-3-15(13,14)5-4-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Clé InChI |
ISCCCZWFYWTSFR-ZETCQYMHSA-N |
SMILES isomérique |
CCS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CCS(=O)(=O)CCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


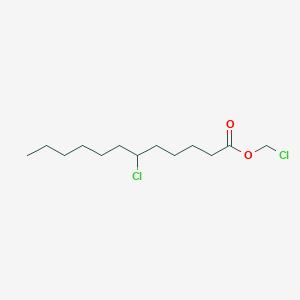


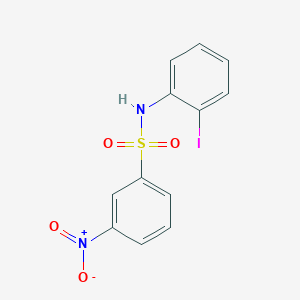

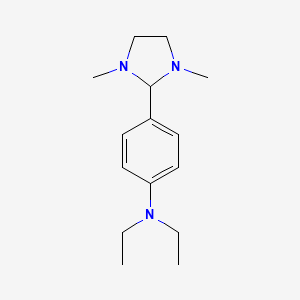
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
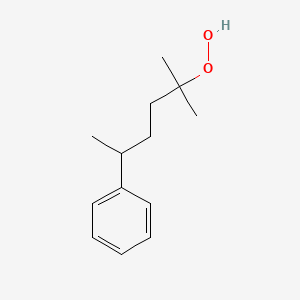
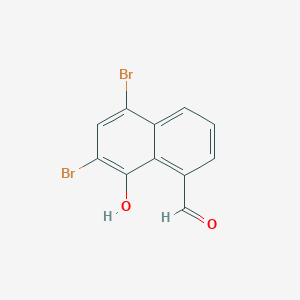
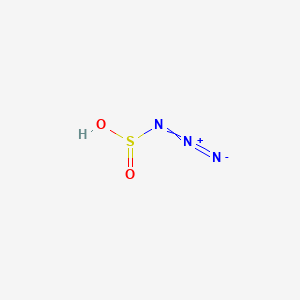
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
